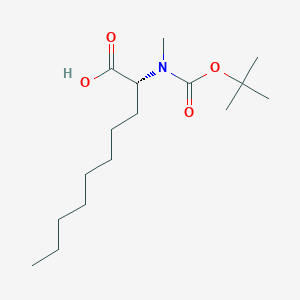

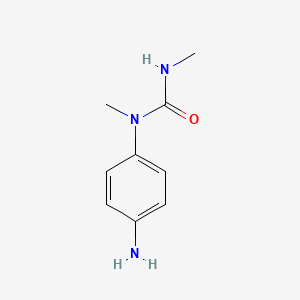

![molecular formula C14H14N4O4 B2927121 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1144459-09-5](/img/structure/B2927121.png)

5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with another pyrimidine ring . These compounds have been the subject of considerable interest due to their potential for application in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines often involves the use of 5-acetyl-4-aminopyrimidines as starting compounds . Various synthetic routes have been proposed, including acylation followed by cyclization, and reductive amination followed by cyclization .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines is characterized by two fused pyrimidine rings. The exact structure can vary depending on the substituents attached to the rings .Chemical Reactions Analysis

Pyrimido[4,5-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present. For example, they can participate in reactions with guanidines, amidines, and formamide .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidines can vary widely depending on their specific structure and substituents. For example, some compounds in this class are solids at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methodologies

Research has explored the synthesis of diverse chemical structures incorporating pyrimidine derivatives, highlighting the compound's utility in creating pharmaceutically relevant molecules. Brahmachari and Nayek (2017) developed a catalyst-free, efficient one-pot synthesis method for creating a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, showcasing the versatility of pyrimidine derivatives in organic synthesis under mild conditions without the need for column chromatographic purification (Brahmachari & Nayek, 2017).

Antimicrobial Studies

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Kumar et al. (2014) synthesized a novel series of pyrimidine pyrazole derivatives and evaluated their antimicrobial activity, finding significant antibacterial and antifungal effects among the synthesized compounds. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Kumar et al., 2014).

Structural and Chemical Properties Exploration

Investigations into the structural and chemical properties of pyrimidine derivatives contribute to a deeper understanding of their potential applications. For instance, research conducted by Mendigalieva et al. (2022) focused on the spectral-luminescent properties of 5-(benzylidene)pyrimidine-2,4,6-triones, revealing their potential for use in fluorescence-based applications due to their aggregation-induced emission characteristics. This study highlights the utility of pyrimidine derivatives in developing luminescent materials for various technological applications (Mendigalieva et al., 2022).

Wirkmechanismus

Target of Action

Pyrimidinone derivatives, a class to which this compound belongs, are known to possess a wide spectrum of biological activities such as anti-tumor, anti-fungal, anti-inflammatory, and anti-bacterial .

Mode of Action

It is known that pyrimidinone derivatives interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the broad biological activities of pyrimidinone derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects such as inhibition of tumor growth, reduction of inflammation, or killing of bacteria .

Result of Action

Given the broad biological activities of pyrimidinone derivatives, the effects could include inhibition of cell proliferation in tumors, reduction of inflammation, or killing of bacteria .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c1-17-11-9(12(20)18(2)14(17)22)10(15-13(21)16-11)7-3-5-8(19)6-4-7/h3-6,10,19H,1-2H3,(H2,15,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVDWKBERYKDKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

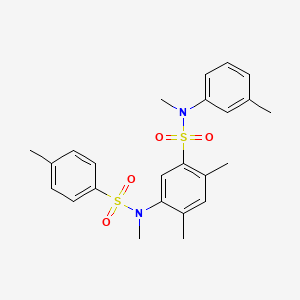

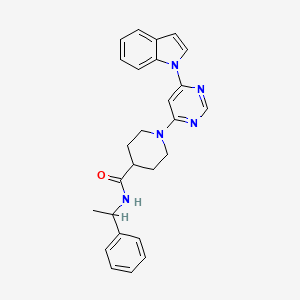

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2927038.png)

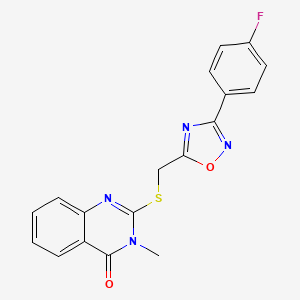

![5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2927042.png)

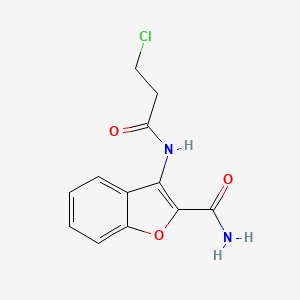

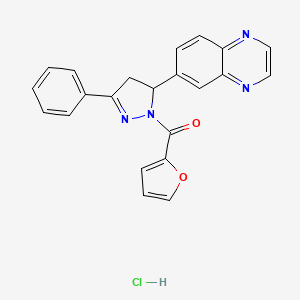

![N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2927050.png)

![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2927055.png)

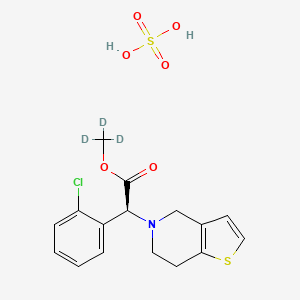

![2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2927057.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2927061.png)